molecular formula C12H19ClN2 B1610893 1-phenethylpiperazine dihydrochloride CAS No. 5321-62-0

1-phenethylpiperazine dihydrochloride

Cat. No.: B1610893
CAS No.: 5321-62-0
M. Wt: 226.74 g/mol
InChI Key: BSHOYJJVRWCKSJ-UHFFFAOYSA-N
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Description

1-Phenethylpiperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a phenethyl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and applications in medicinal chemistry . The compound is often used in research settings due to its unique chemical structure and potential biological activities.

Properties

CAS No.

5321-62-0

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-(2-phenylethyl)piperazine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;/h1-5,13H,6-11H2;1H

InChI Key

BSHOYJJVRWCKSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-phenethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Phenethylpiperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic and Antidepressant Potential
    • Research indicates that 1-phenethylpiperazine derivatives exhibit properties that may be beneficial in treating psychiatric disorders. These compounds have been explored for their ability to act as dopamine D2 antagonists, suggesting their potential use in managing conditions like schizophrenia and bipolar disorder . The efficacy of these compounds is attributed to their interaction with neurotransmitter systems, particularly the dopaminergic pathways.
  • Analgesic Properties
    • A study on diarylmethylpiperazine compounds, including 1-phenethylpiperazine derivatives, revealed their mixed agonist activity at opioid receptors. This suggests that these compounds could serve as safer alternatives to traditional opioid analgesics, potentially reducing the risk of respiratory depression and addiction associated with conventional μ-agonists . The analgesic profile of these compounds highlights their relevance in pain management strategies.
  • Treatment of Substance Use Disorders
    • Recent investigations have focused on the role of 1-phenethylpiperazine analogs in treating methamphetamine use disorders. These studies demonstrated that certain derivatives inhibit the vesicular monoamine transporter-2 (VMAT2), which is crucial for dopamine regulation. Compounds exhibiting this activity may offer new therapeutic avenues for addressing stimulant addiction .

Chemical and Synthetic Applications

  • Building Blocks in Organic Synthesis
    • 1-Phenethylpiperazine dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of various piperazine derivatives, which are integral to synthesizing complex organic molecules with diverse biological activities. This compound's structural features facilitate its incorporation into larger molecular frameworks, enhancing its utility in chemical research.
  • Development of New Pharmaceutical Agents
    • The compound has been instrumental in the design and synthesis of novel pharmaceuticals targeting various therapeutic areas. Its derivatives have been explored for antibacterial and antiproliferative activities against specific pathogens and cancer cell lines . The ongoing research into these derivatives underscores their potential as candidates for new drug formulations.

Case Studies and Research Findings

Study Focus Findings
Hayashi et al., 2015 Sigma Receptor BindingCharacterized sigma receptor binding properties of piperazine derivatives, indicating their role in modulating oxidative stress responses.
Nature Reviews Opioid Receptor ActivityDemonstrated reduced respiratory depression in mixed agonist compounds derived from piperazine structures compared to traditional opioids.
PMC Study VMAT2 InhibitionIdentified novel piperazine analogs that effectively inhibit VMAT2, suggesting potential use in treating methamphetamine addiction.

Mechanism of Action

The mechanism of action of 1-phenethylpiperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications.

Comparison with Similar Compounds

1-Phenethylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Phenethylpiperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Synthesis

1-Phenethylpiperazine (PEP) is synthesized through the reaction of piperazine with phenethyl bromide. The dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies. The general structure is represented as follows:

C12H18N22HCl\text{C}_{12}\text{H}_{18}\text{N}_2\cdot 2\text{HCl}

Dopaminergic Activity

Research indicates that this compound exhibits significant effects on dopaminergic systems. In animal studies, administration of the compound led to a transient increase in dopamine levels in the caudate nucleus and hypothalamus at doses ranging from 50 to 250 mg/kg. This was followed by a dose-dependent decrease in dopamine content, suggesting a complex interaction with dopaminergic neurotransmission .

Monoamine Transporter Inhibition

PEP and its derivatives have been shown to inhibit the vesicular monoamine transporter 2 (VMAT2), which is crucial for the packaging of neurotransmitters into vesicles. Compounds derived from PEP displayed Ki values in the nanomolar range (0.014–0.073 μM), indicating potent inhibition of dopamine uptake . This property positions PEP as a potential candidate for treating conditions related to dopamine dysregulation, such as addiction and depression.

Effects on Norepinephrine

In addition to its effects on dopamine, PEP also influences norepinephrine levels. Studies demonstrated that higher doses resulted in decreased norepinephrine levels in specific brain regions, which could have implications for mood regulation and anxiety disorders .

Substance Use Disorders

A notable case study highlighted the role of PEP in modulating behaviors associated with substance use disorders (SUD). Preclinical studies on rats indicated that treatment with ADHD medications, including those related to PEP, could influence addiction-like behaviors. Specifically, rats treated with methylphenidate showed increased motivation for cocaine self-administration compared to controls . This suggests that compounds like PEP may play a role in understanding and potentially mitigating SUD.

Comparative Biological Activity Table

Compound Target Ki Value (nM) Effect
1-PhenethylpiperazineVMAT214-73Inhibition of dopamine uptake
I-893 (related compound)Dopamine/NorepinephrineVariesTransient increase followed by decrease
LobelaneVMAT245Reference standard for comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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